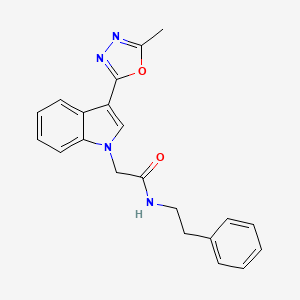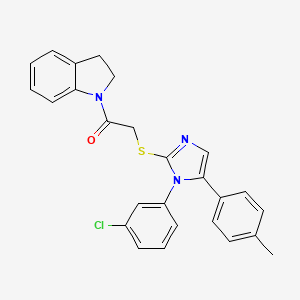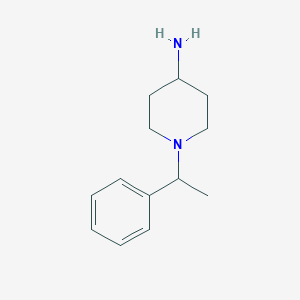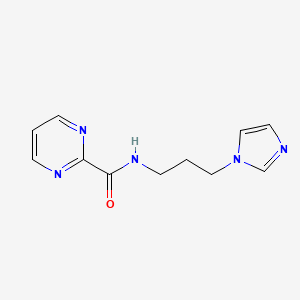
1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-1,2,3-triazole-4-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
The compound 1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-1,2,3-triazole-4-carboxamide is a part of a broader class of chemicals that have been the focus of various scientific studies due to their potential applications in medicinal chemistry and drug design. While direct research on this specific compound is scarce, insights can be drawn from studies on structurally related compounds to understand its potential applications.
Anticancer Activity
Research on thiophene derivatives, including triazole-thiophene conjugates, has shown that these compounds exhibit promising anticancer properties. For example, thiophene-2-carboxaldehyde derivatives have demonstrated significant antibacterial, antifungal, and anticancer activities, highlighting the therapeutic potential of thiophene-containing compounds in oncology (Shareef et al., 2016).
Antimicrobial Agents
The synthesis of 1,2,4-triazole derivatives has been explored for their antimicrobial properties. Novel 1H-1,2,3-triazole-4-carboxamides have shown moderate to good activity against primary pathogens, including both bacterial and fungal strains, suggesting the role of triazole compounds as potential antimicrobial agents (Pokhodylo et al., 2021).
Enzyme Inhibition
Compounds containing the triazine and triazole moieties have been identified as inhibitors of soluble epoxide hydrolase, an enzyme involved in various biological processes including inflammation and blood pressure regulation. The discovery of such inhibitors through high-throughput screening suggests the potential utility of triazole derivatives in developing treatments for diseases where soluble epoxide hydrolase plays a key role (Thalji et al., 2013).
Synthesis of Heterocyclic Compounds
Triazole derivatives are crucial in the synthesis of heterocyclic compounds, which are foundational in drug development for their diverse pharmacological activities. For instance, thiophene and benzimidazole or 1,2,4-triazole moieties have been combined to synthesize novel compounds with potential as anticancer agents, demonstrating the importance of triazole derivatives in medicinal chemistry (Mabkhot et al., 2017).
Eigenschaften
IUPAC Name |
1-methyl-N-(1-thiophen-2-ylcyclopentyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-17-9-10(15-16-17)12(18)14-13(6-2-3-7-13)11-5-4-8-19-11/h4-5,8-9H,2-3,6-7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRJXEUPEJHEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Chloropyrazolo[1,5-a]pyridine](/img/structure/B2650987.png)

![2-Bromo-6-{[(4-iodophenyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2650989.png)
![1-[3-(1H-imidazol-1-yl)propyl]-5-methyl-1H-1,3-benzodiazol-2-amine](/img/structure/B2650991.png)
![4-(3-Amino-2-imidazo[1,2-a]pyridinyl)-2-methoxyphenol](/img/structure/B2650993.png)
![tert-butyl (1S,3R,5R)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate](/img/structure/B2650994.png)
![2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2650995.png)
![1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2650999.png)
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2651000.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2651004.png)